molecular formula C22H18ClN3OS B12149397 N-[(2Z)-4-(4-chlorophenyl)-3-(pyridin-3-ylmethyl)-1,3-thiazol-2(3H)-ylidene]-4-methoxyaniline

N-[(2Z)-4-(4-chlorophenyl)-3-(pyridin-3-ylmethyl)-1,3-thiazol-2(3H)-ylidene]-4-methoxyaniline

Cat. No.: B12149397
M. Wt: 407.9 g/mol
InChI Key: LJHQQLVCTPPKFU-UHFFFAOYSA-N
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Description

  • This compound belongs to the class of thiazole derivatives, which exhibit diverse biological activities.
  • Thiazoles are five-membered heterocyclic rings containing sulfur and nitrogen atoms.
  • The specific compound you mentioned has a complex structure, combining a thiazole ring, a pyridine moiety, and an aniline group.
  • Its IUPAC name is N-[(2Z)-4-(4-chlorophenyl)-3-(pyridin-3-ylmethyl)-1,3-thiazol-2(3H)-ylidene]-4-methoxyaniline .
  • Preparation Methods

    • Unfortunately, I couldn’t find direct synthetic routes for this compound in the literature.
    • similar thiazole derivatives are often synthesized via condensation reactions or cyclizations involving appropriate precursors.
    • Industrial production methods may involve modifications of existing synthetic routes or optimization for large-scale production.
  • Chemical Reactions Analysis

    • The compound may undergo various reactions, including:

        Oxidation: Oxidative processes can modify the thiazole or aniline portions.

        Reduction: Reduction reactions may affect the chlorophenyl or pyridine groups.

        Substitution: Substituents on the phenyl ring can be replaced.

    • Common reagents include oxidants (e.g., KMnO₄), reducing agents (e.g., NaBH₄), and nucleophiles (e.g., alkyl halides).
    • Major products depend on reaction conditions and substituents.
  • Scientific Research Applications

      Medicine: Thiazole derivatives often exhibit antimicrobial, antitumor, and anti-inflammatory properties.

      Chemistry: They serve as building blocks for drug discovery.

  • Mechanism of Action

    • The compound’s mechanism likely involves interactions with specific molecular targets.
    • Further research is needed to elucidate its precise mode of action.
  • Comparison with Similar Compounds

    • Similar compounds include other thiazole derivatives, such as 2-aminothiazole and 2-methylthiazole.
    • Uniqueness lies in the combination of the chlorophenyl, pyridine, and methoxyaniline moieties.

    Remember that while I’ve provided an overview, detailed experimental procedures and specific data would require further investigation

    Properties

    Molecular Formula

    C22H18ClN3OS

    Molecular Weight

    407.9 g/mol

    IUPAC Name

    4-(4-chlorophenyl)-N-(4-methoxyphenyl)-3-(pyridin-3-ylmethyl)-1,3-thiazol-2-imine

    InChI

    InChI=1S/C22H18ClN3OS/c1-27-20-10-8-19(9-11-20)25-22-26(14-16-3-2-12-24-13-16)21(15-28-22)17-4-6-18(23)7-5-17/h2-13,15H,14H2,1H3

    InChI Key

    LJHQQLVCTPPKFU-UHFFFAOYSA-N

    Canonical SMILES

    COC1=CC=C(C=C1)N=C2N(C(=CS2)C3=CC=C(C=C3)Cl)CC4=CN=CC=C4

    Origin of Product

    United States

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